molecular formula C10H20N2O3 B1404224 Tert-butyl 3-(aminooxy)piperidine-1-carboxylate CAS No. 143540-11-8

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate

Cat. No. B1404224
M. Wt: 216.28 g/mol
InChI Key: FDOROMIAGFXGLL-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(aminooxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O3 . It’s a compound that falls under the category of piperidines .


Physical And Chemical Properties Analysis

“Tert-butyl 3-(aminooxy)piperidine-1-carboxylate” has a molecular weight of 216.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate is a pivotal compound in the synthesis of various biologically active compounds. For instance, it is used as an intermediate in the synthesis of crizotinib and other related compounds. The synthesis process typically involves multiple steps, starting from related compounds like tert-butyl-4-hydroxypiperidine-1-carboxylate. The structural confirmation of these compounds is achieved through mass spectrometry (MS) and NMR spectroscopy (D. Kong et al., 2016).

Another application is in the synthesis of cyclic amino acid esters, which are crucial in understanding molecular structures. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been achieved through intricate chemical processes. Its structure was determined via single-crystal X-ray diffraction analysis, providing insights into the spatial arrangement of atoms within the molecule (T. Moriguchi et al., 2014).

Chemical Modification and Analysis

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate also plays a role in chemical modifications leading to the creation of new compounds. For example, X-ray studies have shown how tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate can be transformed into different forms based on the conditions of crystal growth. These transformations are key in understanding molecular behavior and the creation of new chemical entities (C. Didierjean et al., 2004).

Role in Pharmaceutical Synthesis

The compound is also important in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis from piperidin-4-ylmethanol involves several steps including acylation, sulfonation, and substitution. The synthetic route and structures are confirmed through MS and 1H NMR, indicating the importance of tert-butyl 3-(aminooxy)piperidine-1-carboxylate in the production of complex pharmaceuticals (Min Wang et al., 2015).

properties

IUPAC Name

tert-butyl 3-aminooxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-5-8(7-12)15-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOROMIAGFXGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209798
Record name 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate

CAS RN

143540-11-8
Record name 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143540-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Deprotection of tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]piperidine-1-carboxylate with methylhydrazine following the procedure described for the preparation of Reference Example 9 gave tert-butyl 3-(aminooxy)piperidine-1-carboxylate (1.0 g, 73%) as an off-white, waxy solid: 1H NMR (500 MHz, CDCl3) δ 1.34-1.39 (1H, m), 1.47 (9H, s), 1.69-1.76 (3H, m), 3.12-3.26 (1.5H, m), 3.45-3.60 (3H, m), 3.77-3.83 (0.5H, m), 3.37-5.47 (2H, m).
Name
tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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